4-Methoxyphenethyl iodide
Overview
Description
4-Methoxyphenethyl iodide, also known as 1-(2-iodoethyl)-4-methoxybenzene, is an organic compound with the molecular formula C9H11IO. This compound is characterized by the presence of an iodine atom attached to an ethyl group, which is further connected to a methoxy-substituted benzene ring. It is primarily used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxyphenethyl iodide can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenethyl alcohol with hydriodic acid. The reaction typically involves refluxing the alcohol with 47% hydriodic acid, resulting in the substitution of the hydroxyl group with an iodine atom .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity reagents and controlled reaction conditions to ensure optimal yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyphenethyl iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as in the Suzuki-Miyaura coupling reaction, where it reacts with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction reactions to form alkanes or alcohols.
Common Reagents and Conditions:
Substitution Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Formation of biaryl compounds.
Oxidation Reactions: Formation of ketones or aldehydes.
Reduction Reactions: Formation of alkanes or alcohols.
Scientific Research Applications
4-Methoxyphenethyl iodide has several applications in scientific research:
Biology and Medicine: Research is ongoing to explore its potential as a building block for bioactive molecules and its role in drug development.
Mechanism of Action
The mechanism of action of 4-methoxyphenethyl iodide largely depends on its application. In the context of perovskite solar cells, it functions as a passivation layer, improving the efficiency and stability of the cells by reducing interface defects and enhancing carrier transport . In organic synthesis, its reactivity is primarily due to the presence of the iodine atom, which can be readily substituted by other nucleophiles, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
4-Methoxyphenethylamine: Similar structure but with an amine group instead of an iodine atom.
4-Methoxyphenethyl alcohol: Precursor in the synthesis of 4-methoxyphenethyl iodide.
4-Fluorophenethyl iodide: Similar structure with a fluorine atom instead of a methoxy group.
Uniqueness: this compound is unique due to the presence of both the methoxy group and the iodine atom, which confer distinct reactivity and properties. The methoxy group enhances its solubility in organic solvents, while the iodine atom makes it a versatile intermediate for various substitution reactions.
Properties
IUPAC Name |
1-(2-iodoethyl)-4-methoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPVQNMKNZBTGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801301887 | |
Record name | 1-(2-Iodoethyl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801301887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38954-00-6 | |
Record name | 1-(2-Iodoethyl)-4-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38954-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Iodoethyl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801301887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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